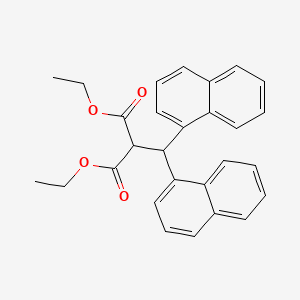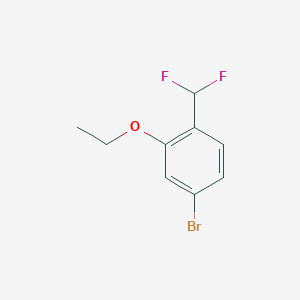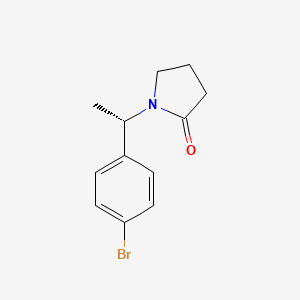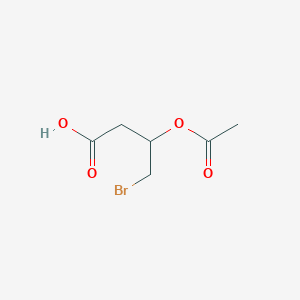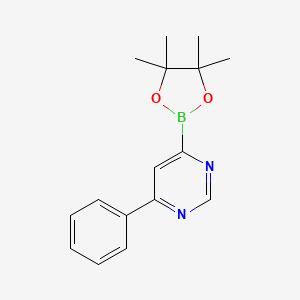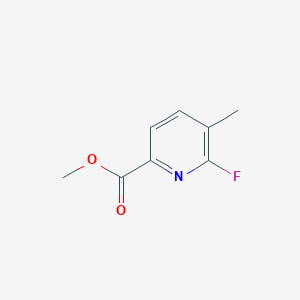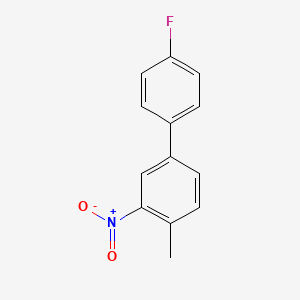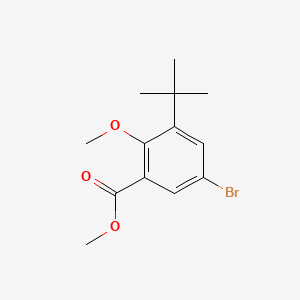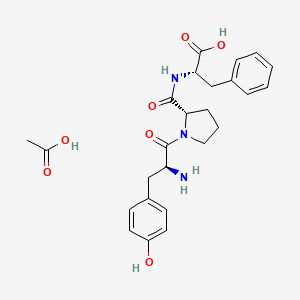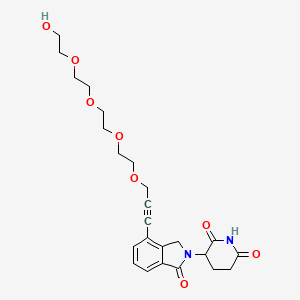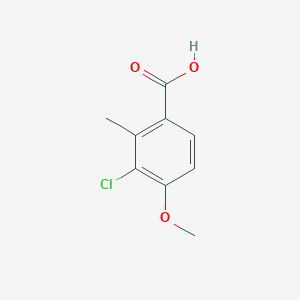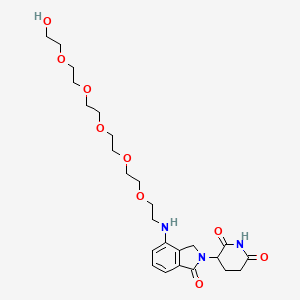
Lenalidomide-PEG6-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-PEG6-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound combines lenalidomide with a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability. Lenalidomide is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of the PEG linker aims to improve the pharmacokinetic properties of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG6-OH involves several steps:
Synthesis of Lenalidomide: Lenalidomide is synthesized from 3-aminopiperidine-2,6-dione and methyl 2-(bromomethyl)-3-nitrobenzoate through a cyclization reaction.
PEGylation: The PEGylation process involves the attachment of a polyethylene glycol chain to lenalidomide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-PEG6-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group in lenalidomide to an amino group.
Substitution: Nucleophilic substitution reactions are common, especially during the PEGylation process.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron powder and ammonium chloride are used.
Substitution: Reagents like sodium hydroxide and various organic solvents are employed.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide, each with different functional groups that can be further modified for specific applications.
Scientific Research Applications
Lenalidomide-PEG6-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying PEGylation and its effects on drug properties.
Biology: Investigated for its potential to modulate immune responses and its effects on various cell lines.
Medicine: Explored for its enhanced therapeutic efficacy in treating hematological malignancies due to improved solubility and bioavailability.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
Lenalidomide-PEG6-OH exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the activity of T cells and natural killer cells, leading to increased immune response against cancer cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Direct Cytotoxicity: Induces apoptosis in cancer cells by modulating various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects.
Bortezomib: A proteasome inhibitor used in combination with lenalidomide for enhanced therapeutic effects.
Uniqueness
Lenalidomide-PEG6-OH stands out due to its improved solubility and bioavailability, which enhance its therapeutic efficacy. The PEGylation process also reduces the immunogenicity and toxicity associated with the parent compound, making it a safer and more effective treatment option.
Properties
Molecular Formula |
C25H37N3O9 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
3-[7-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C25H37N3O9/c29-7-9-34-11-13-36-15-17-37-16-14-35-12-10-33-8-6-26-21-3-1-2-19-20(21)18-28(25(19)32)22-4-5-23(30)27-24(22)31/h1-3,22,26,29H,4-18H2,(H,27,30,31) |
InChI Key |
RPDYOPBVTFOTOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


